

Technical Support Center: Ampelopsin G (Dihydromyricetin)

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Compound of Interest		
Compound Name:	Ampelopsin G	
Cat. No.:	B14862432	Get Quote

Welcome to the technical resource center for **Ampelopsin G**, also known as Dihydromyricetin (DHM). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation challenges encountered during experimentation and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of **Ampelopsin G**?

A1: The chemical stability of **Ampelopsin G** is mainly influenced by pH, temperature, and the presence of metal ions.[1][2] As a flavonoid with a phenol hydroxyl structure, it is susceptible to oxidation, hydrolysis, and ring fission.[1][2]

Q2: Under what pH conditions is **Ampelopsin G** most stable?

A2: **Ampelopsin G** demonstrates good stability in acidic environments, specifically between pH 1.2 and 4.6.[1][2] Its degradation rate increases significantly as the pH becomes neutral and alkaline, particularly above pH 6.0.[1][2][3] In simulated intestinal fluid (pH 6.8), it undergoes degradation following pseudo-first-order kinetics.[1][2]

Q3: How does temperature impact the stability of **Ampelopsin G**?

A3: Temperature is a critical factor. **Ampelopsin G** is relatively stable at low temperatures but degrades at elevated temperatures.[1][3] For example, a study showed a 41.47% loss of DHM







in water after 16 days at 60°C.[1][2] Irreversible oxidation can occur at temperatures above 100°C.[1][3] It is recommended to avoid excessive heating during processing and to keep boiling times under 30 minutes.[4]

Q4: What are the known degradation products of Ampelopsin G?

A4: Under stress conditions, **Ampelopsin G** primarily degrades into its dimers and various oxidized products.[1][5] The degradation mechanism often involves the oxidation of its catechol or pyrogallol groups to form quinone intermediates, which can then undergo further reactions like dimerization.[1] In cell culture media such as DMEM, nitrogenous derivatives have also been identified.[1]

Q5: Can the stability of **Ampelopsin G** in solution be improved?

A5: Yes. The addition of antioxidants like ascorbic acid (Vitamin C) has been shown to significantly improve the stability of **Ampelopsin G** in solution, likely by mitigating oxidative degradation.[6][7] In simulated intestinal fluid, the addition of ascorbic acid almost completely prevented the degradation of DHM over a 6-hour period.[6][7]

Q6: Is **Ampelopsin G** more stable in a solid or solution state?

A6: Like many pharmaceutical compounds, **Ampelopsin G** is generally more stable in its solid, crystalline state compared to in solution.[8] The amorphous solid form, however, can be less stable than the crystalline form.[8] In solution, factors like pH and temperature have a much more immediate and significant impact on its degradation rate.[1][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with **Ampelopsin G**.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Rapid loss of Ampelopsin G potency in solution.	High pH of the medium: Ampelopsin G is unstable in neutral to alkaline conditions (pH > 6.0).[1][2]	Maintain the pH of your solution within the stable acidic range (pH 1.2-4.6). Use appropriate buffer systems to control the pH.[1]
Elevated temperature: Degradation accelerates with increasing temperature.[1][6]	Conduct experiments at room temperature or below whenever possible. For storage, keep stock solutions at -20°C.[1]	
Oxidation: The phenol hydroxyl groups are prone to oxidation. [1][2]	De-gas solvents to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid to your formulation.[6][7]	_
Inconsistent results in cell culture experiments.	Degradation in media: Ampelopsin G is known to be unstable in cell culture media like DMEM, forming dimers and oxidized products.[1][5]	Prepare fresh solutions of Ampelopsin G immediately before use. Minimize the incubation time. Consider adding ascorbic acid to the medium to enhance stability.[5]
Precipitation of Ampelopsin G from solution.	Poor solubility: Ampelopsin G has low water solubility (approx. 0.2 mg/mL at 25°C), which can lead to precipitation.	Use co-solvents like ethanol or methanol to prepare stock solutions.[1] For aqueous media, consider formulation strategies like using cyclodextrins or creating nanoemulsions to improve solubility and stability.
Discoloration of the Ampelopsin G solution.	Oxidation and degradation: The formation of oxidized products, such as quinones,	This indicates significant degradation. Discard the solution. To prevent this, follow the stability recommendations





	can lead to a change in the solution's color.[1]	regarding pH, temperature, and protection from oxygen.
Low bioavailability in in-vivo studies.	Degradation in the GI tract: Instability in the neutral to alkaline pH of the intestine contributes to its low bioavailability.[2][6]	Co-administer with ascorbic acid to improve stability in the GI tract.[6] Explore advanced delivery systems like gastric floating tablets or self-emulsifying drug delivery systems (SEDDS) to protect the compound and enhance absorption.[9][10]
Interaction with other components.	Presence of metal ions: Transition metal ions like Fe ³⁺ and Cu ²⁺ can catalyze the oxidation of Ampelopsin G, accelerating its degradation.[1] [4][6]	Use high-purity reagents and deionized water. Ensure that labware is free from metal contaminants.[1]
Incompatible excipients: Reactive impurities (e.g., aldehydes, peroxides) in some pharmaceutical excipients can interact with Ampelopsin G.[11] [12]	Conduct compatibility studies with your chosen excipients. Avoid excipients with known reactive impurities when formulating Ampelopsin G.	

Quantitative Stability Data

The degradation of **Ampelopsin G** (DHM) in solution typically follows first-order kinetics.[6][7]

Table 1: Effect of pH on Ampelopsin G Stability



рН	Temperature (°C)	Half-life (t ₁ / ₂) (hours)	Remaining DHM after 4h (%)	Reference
7.0	25	13.9	~70%	[7]
8.0	25	3.5	~40%	[7]
SIF* (pH 6.8)	37	Not specified	49%	[6][7]
SIF* + Ascorbic Acid	37	Not specified	~100% (at 6h)	[6][7]
*Simulated Intestinal Fluid				

Table 2: Effect of Temperature on **Ampelopsin G** Stability (at pH 8.0)

Temperature (°C)	Degradation Rate Constant (k) (h ⁻¹)	Half-life (t ₁ / ₂) (hours)	Reference
4	0.021	33.0	[7]
25	0.198	3.5	[7]
37	0.605	1.1	[7]

Experimental Protocols

Protocol 1: General Forced Degradation Study (Stress Testing)

This protocol outlines the conditions for intentionally degrading **Ampelopsin G** to identify potential degradation products and establish stability-indicating analytical methods, in line with ICH guidelines.[13][14]

- Preparation of Stock Solution: Prepare a stock solution of Ampelopsin G at a concentration
 of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/methanol mixture).
- Acid Hydrolysis:



- Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl).
- Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- After incubation, cool the solution and neutralize it with an equivalent amount of NaOH.

Base Hydrolysis:

- Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH).
- Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
- After incubation, cool the solution and neutralize it with an equivalent amount of HCl.

Oxidative Degradation:

- Mix the stock solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
- Keep the mixture at room temperature for a defined period (e.g., up to 7 days), protected from light.

Thermal Degradation:

- For solid-state testing, place Ampelopsin G powder in a thermostatically controlled oven (e.g., 60-80°C).
- For solution testing, incubate the stock solution at a high temperature (e.g., 60-80°C).

Photostability Testing:

Expose the Ampelopsin G solution (in a photostable, transparent container) and solid powder to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]



- A dark control sample should be stored under the same conditions but protected from light.
- Sample Analysis:
 - At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation.[13][16]

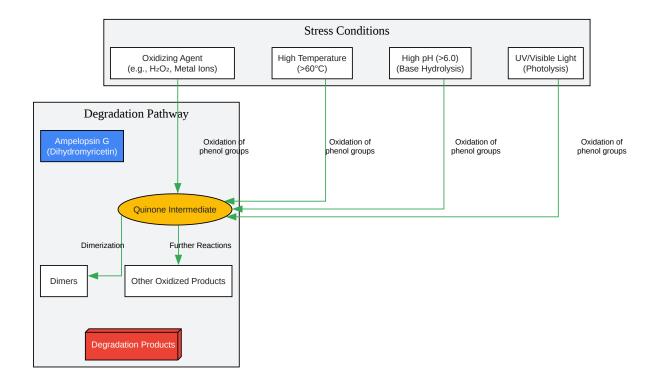
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general method for quantifying **Ampelopsin G** and separating it from its degradation products.

- HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).[1]
- Mobile Phase: A gradient elution is typically used.
 - Mobile Phase A: Water with an acidifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).
 - Mobile Phase B: Acetonitrile or Methanol.
- Flow Rate: Typically 1.0 mL/min.[1]
- Detection Wavelength: Approximately 290 nm.[1]
- Injection Volume: 10-20 μL.
- Data Analysis: Create a standard curve using a stable reference standard of Ampelopsin G.
 Quantify the concentration in each stressed sample by comparing its peak area to the standard curve. Assess peak purity to ensure the main peak is not co-eluting with any degradation products.

Visualizations





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Caption: General degradation pathway of Ampelopsin G under various stress conditions.





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Caption: Workflow for a typical forced degradation study of **Ampelopsin G**.

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